

Measuring Protein-Protein Interactions with NanoBRET™ and Furimazine: Application Notes and Protocols

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Compound of Interest

Compound Name: NanoLuc substrate 2

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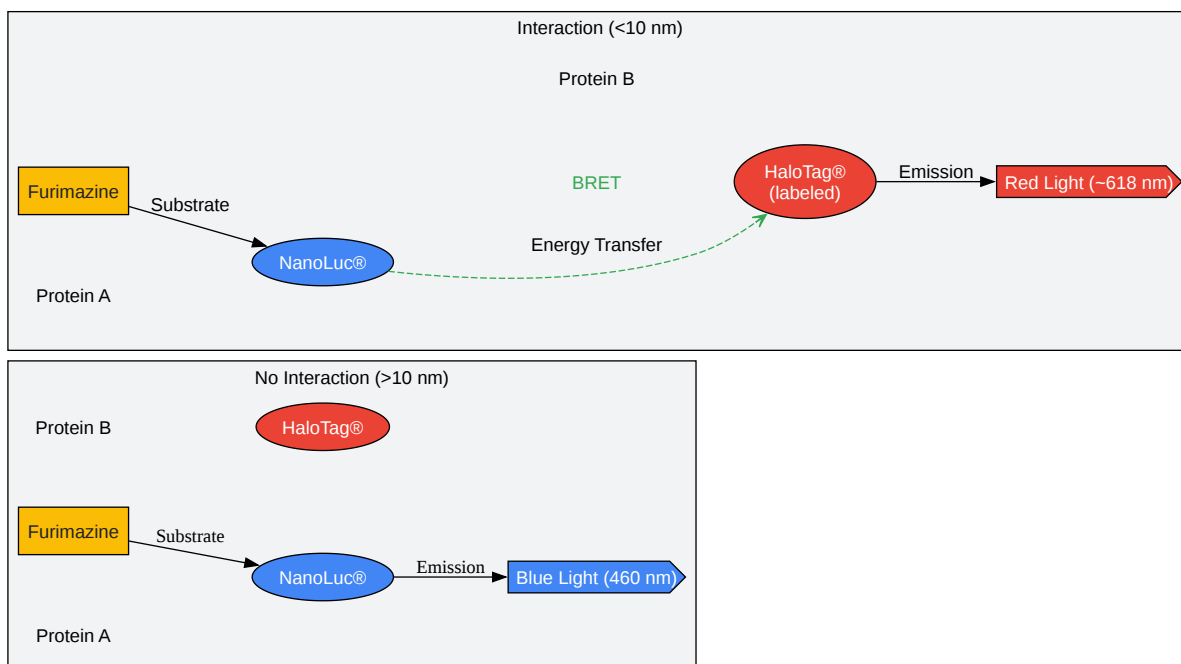
Introduction

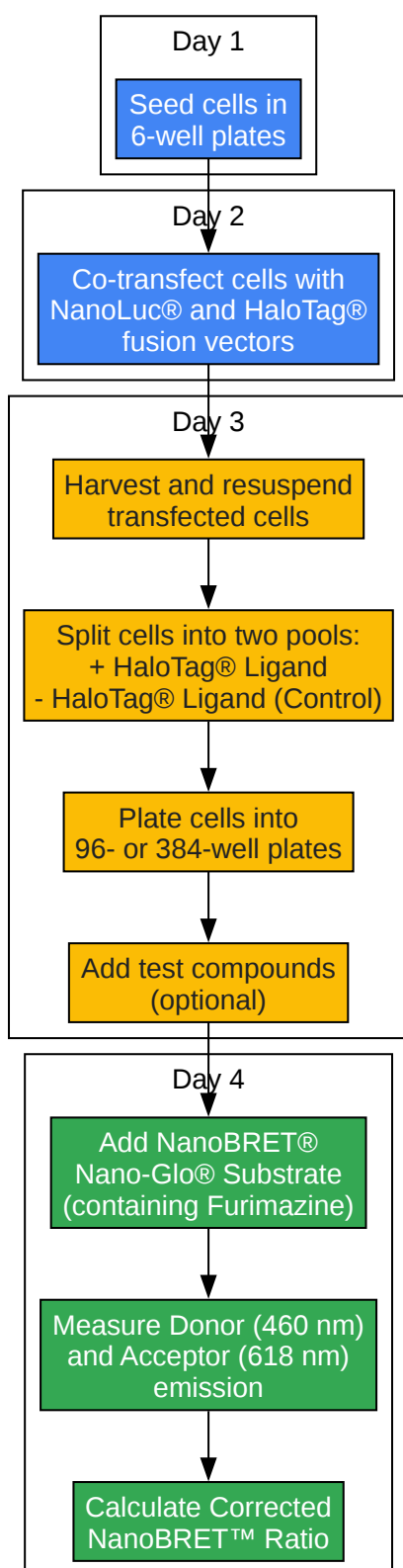
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful technology to monitor these interactions in real-time within the native context of living cells.[1][2] The NanoBRET™ system represents a significant advancement in BRET technology, utilizing the exceptionally bright NanoLuc® luciferase as a donor and a fluorescently labeled HaloTag® protein as an acceptor.[3][4][5] This combination provides a robust and sensitive assay with an improved signal-to-background ratio, enabling the detection of PPIs even at physiological expression levels.

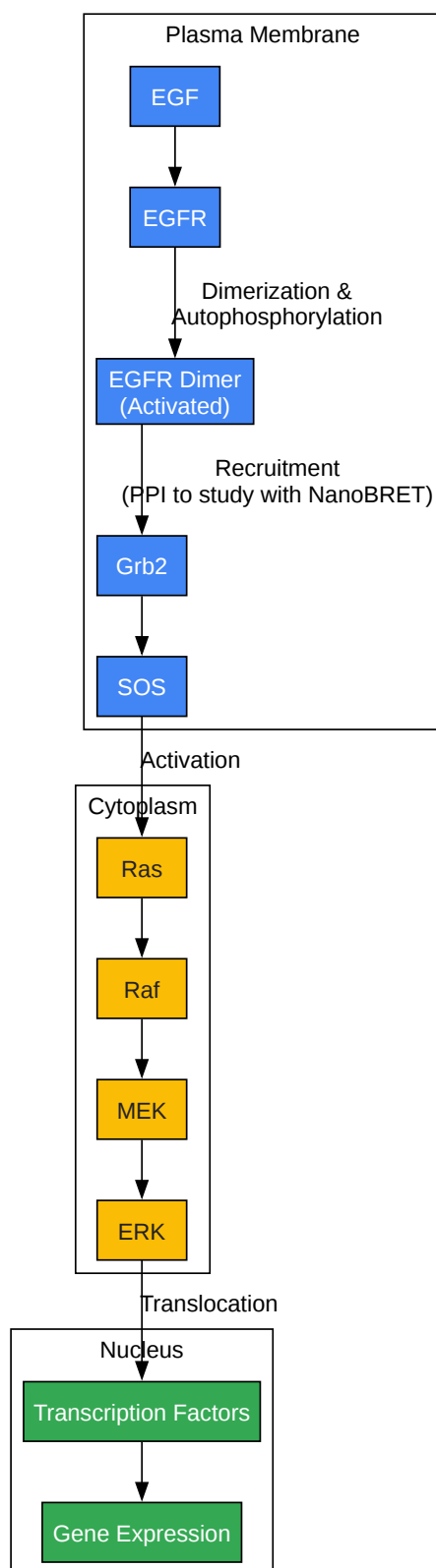
At the heart of the NanoBRET™ assay is the NanoLuc® luciferase, an engineered enzyme from the deep-sea shrimp *Oplophorus gracilirostris*, and its substrate, furimazine. Furimazine, a coelenterazine analog, is oxidized by NanoLuc® in an ATP-independent reaction, producing a high-intensity, sustained blue light emission with a narrow spectral peak around 460 nm. This bright, blue-shifted donor signal, paired with a red-shifted acceptor fluorophore, minimizes spectral overlap and enhances the dynamic range of the assay. This document provides detailed application notes and protocols for utilizing the NanoBRET™ technology with furimazine to quantitatively measure protein-protein interactions.

Principle of the NanoBRET™ Assay

The NanoBRET™ assay is a proximity-based method that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). One protein of interest is genetically fused to the NanoLuc® luciferase, while the interacting partner is fused to the HaloTag® protein. When the two proteins interact, they bring the donor and acceptor into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® donor to the fluorescent acceptor upon the addition of the furimazine substrate. This energy transfer results in the emission of light by the acceptor, which can be measured. The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.







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